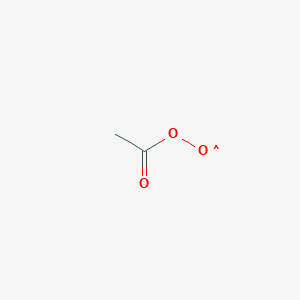

CH3Coo2

説明

Peracetic acid is a peroxy acid that is acetic acid in which the OH group is substituted by a hydroperoxy group. It is a versatile oxidising agent that is used as a disinfectant. It has a role as an oxidising agent and a disinfectant. It is functionally related to an acetic acid.

A liquid that functions as a strong oxidizing agent. It has an acrid odor and is used as a disinfectant.

特性

Key on ui mechanism of action |

To explore possible mechanisms of the arachidonic acid deficiency of the RBC membrane in alcoholics, the effect of ethanol and its oxidized products, acetaldehyde and peracetic acid, with other peroxides on the accumulation of 14(C)arachidonate into RBC membrane lipids in vitro was compared. Incubation of erythrocytes with 50 mM ethanol or 3 mM acetaldehyde had no effect on arachidonate incorporation. Pretreatment of erythrocytes with 10 mM hydrogen peroxide, 0.1 mM cumene hydroperoxide or 0.1 mM t-butyl hydroperoxide had little effect on 14(C)arachidonate incorporation in the absence of azide. However, pretreatment of cells with N-ethylmaleimide, 0.1 mM peracetic acid or performic acid, with or without azide, inhibited arachidonate incorporation into phospholipids but not neutral lipids. In chase experiments, peracetate also inhibited transfer of arachidonate from neutral lipids to phospholipids. To investigate a possible site of this inhibition of arachidonate transfer into phospholipids by percarboxylic acids, a repair enzyme, arachidonoyl CoA: 1-palmitoyl-sn-glycero-3-phosphocholine acyl transferase was assayed. As in intact cells, phospholipid biosynthesis was inhibited more by N-ethylmalemide and peracetic acid than by hydrogen peroxide, cumene hydroperoxide, and t-butyl hydroperoxide. Peracetic acid was the only active inhibitor among ethanol and its oxidized products studied and may deserve further examination in ethanol toxicity. |

|---|---|

CAS番号 |

36709-10-1 |

分子式 |

C2H3O3 |

分子量 |

75.04 g/mol |

IUPAC名 |

ethaneperoxoic acid |

InChI |

InChI=1S/C2H3O3/c1-2(3)5-4/h1H3 |

InChIキー |

ZBQKPDHUDKSCRS-UHFFFAOYSA-N |

不純物 |

Additives: sulfuric acid (added during the manufacturing process to accelerate the establishment of the final equilibrium concentration); pyridine-2,6-dicarboxylic acid (stabilizer) |

正規SMILES |

CC(=O)O[O] |

沸点 |

221 °F at 760 mmHg (EPA, 1998) 110 °C 110.00 °C. @ 760.00 mm Hg 221 °F |

Color/Form |

Colorless liquid |

密度 |

1.226 at 59 °F (EPA, 1998) - Denser than water; will sink 1.226 g/cu cm at 15 °C Relative density (water = 1): 1.2 1.226 at 59 °F |

引火点 |

105 °F Peracetic Acid, 60% Acetic Acid Solution (EPA, 1998) 105 °F (40.6 °C) (open cup) A comparison of producers' safety data sheets shows considerable scatter in measured flashpoints (see Table 2 of ECETOC report). The measured flash point (closed cup) for 5, 15 and 35% PAA was 74-83, 68-81 and 46-62 °C, respectively. For 15 % PAA the open cup flash point was > 100 °C. This scatter may be attributed to several factors e.g., PAA reacting with the sample container used in the flash point determination, thermal instability of the PAA solutions, loss of volatile material during analysis due to decomposition and excessive gassing, releasing oxygen and water which tend to extinguish any flame. While the reported flash point value may not be exact, it is an indication of the temperature at which vapours can ignite. Most of the PAA equilibrium grades ranging from 5% to 15% exhibit closed-cup flash points but no measurable open-cup flash points. 40.5 °C o.c. 105 °F (60% acetic acid solution) |

melting_point |

-22 to 32 °F (EPA, 1998) -0.2 °C 0.1 °C 0 °C -22 to 32 °F |

物理的記述 |

Peracetic acid is a colorless liquid with a strong, pungent acrid odor. Used as a bactericide and fungicide, especially in food processing; as a reagent in making caprolactam and glycerol; as an oxidant for preparing epoxy compounds; as a bleaching agent; a sterilizing agent; and as a polymerization catalyst for polyester resins. (EPA, 1998) Liquid Colorless liquid with an acrid odor; [HSDB] COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. Colorless liquid with a strong, pungent, acrid odor. |

関連するCAS |

64057-57-4 (hydrochloride salt) |

溶解性 |

Very soluble in ether, sulfuric acid; soluble in ethanol Miscible with water /1.0X10+6 mg/L/ at 25 °C 1000 mg/mL at 25 °C Solubility in water: miscible |

蒸気密度 |

Relative vapor density (air = 1): 2.6 |

蒸気圧 |

14.5 [mmHg] 14.5 mm Hg at 25 °C Vapor pressure, kPa at 20 °C: 2.6 |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Tropospheric Formation Mechanism of the Peroxyacetyl Radical

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peroxyacetyl radical (CH₃C(O)OO•), often referred to as the PA radical, is a crucial intermediate in tropospheric chemistry. Its formation is intricately linked to the oxidation of volatile organic compounds (VOCs) and nitrogen oxides (NOx), playing a significant role in the formation of photochemical smog and the transport of NOx to remote regions. This technical guide provides a comprehensive overview of the core mechanisms governing the formation of the peroxyacetyl radical in the troposphere, detailing the key chemical reactions, experimental methodologies used for its study, and quantitative data to support the understanding of its atmospheric lifecycle.

Core Formation Mechanisms of the Peroxyacetyl Radical

The primary pathway for the formation of the peroxyacetyl radical in the troposphere begins with the oxidation of acetaldehyde (B116499) (CH₃CHO) and other oxygenated volatile organic compounds (OVOCs). The key steps are outlined below:

-

Initiation by Hydroxyl Radical (OH): The process is typically initiated by the reaction of acetaldehyde with the hydroxyl radical (OH), a highly reactive oxidant in the atmosphere. This reaction abstracts a hydrogen atom from the aldehyde group, forming the acetyl radical (CH₃CO•).

CH₃CHO + •OH → CH₃CO• + H₂O

-

Rapid Addition of Molecular Oxygen: The acetyl radical is highly reactive and rapidly adds molecular oxygen (O₂) to form the peroxyacetyl radical.

CH₃CO• + O₂ → CH₃C(O)OO•

-

Photolysis of Precursors: Photolysis of certain OVOCs, such as acetone (B3395972) and biacetyl, can also serve as a source of acetyl radicals, which then react with oxygen to form the peroxyacetyl radical.[1] For instance, the photolysis of biacetyl (CH₃C(O)C(O)CH₃) yields two acetyl radicals.[1]

CH₃C(O)C(O)CH₃ + hν → 2 CH₃CO•

Role of Nitrogen Oxides (NOx)

Nitrogen oxides (NO and NO₂) play a critical role in the fate of the peroxyacetyl radical and the subsequent formation of peroxyacetyl nitrate (B79036) (PAN), a key component of photochemical smog.

-

Reaction with Nitrogen Dioxide (NO₂): The peroxyacetyl radical can reversibly react with nitrogen dioxide to form peroxyacetyl nitrate (PAN). This reaction is a significant sink for both the peroxyacetyl radical and NOx in polluted environments.

CH₃C(O)OO• + NO₂ ⇌ CH₃C(O)OONO₂ (PAN)

-

Reaction with Nitric Oxide (NO): The peroxyacetyl radical also reacts with nitric oxide (NO), oxidizing it to NO₂ and producing an acetylperoxy radical (CH₃C(O)O•). This reaction is a key step in the photochemical production of ozone in the troposphere.

CH₃C(O)OO• + NO → CH₃C(O)O• + NO₂

Quantitative Data on Peroxyacetyl Radical Formation and Loss

The following tables summarize key quantitative data related to the formation and loss of the peroxyacetyl radical in the troposphere.

| Reaction | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference(s) |

| CH₃C(O)OO• + NO → CH₃C(O)O• + NO₂ | 1.8 x 10⁻¹¹ | [2] |

| CH₃C(O)OO• + NO₂ ⇌ CH₃C(O)OONO₂ | 9.7 x 10⁻¹² (forward), 1.94 x 10⁻⁴ s⁻¹ (reverse) | |

| CH₃C(O)OO• + HO₂ → CH₃C(O)OOH + O₂ | 2.0 x 10⁻¹¹ | [3] |

| CH₃C(O)OO• + CH₃O₂ → Products | 2.0 x 10⁻¹¹ | [1] |

| 2 CH₃C(O)OO• → Products | 1.3 x 10⁻¹¹ | [1] |

| Table 1: Key Reaction Rate Coefficients for the Peroxyacetyl Radical |

| Location | Acetaldehyde (ppbv) | NOx (ppbv) | Reference(s) |

| Urban (Londrina, Brazil - Winter) | 2.81 - 10.83 | - | [4][5] |

| Urban (Londrina, Brazil - Summer) | 1.05 - 5.06 | - | [4][5] |

| Rural (Londrina, Brazil) | 0.10 - 0.87 | - | [4][5] |

| Rural (Northeastern China) | - | 1.22 ± 1.09 | [6] |

| Urban (Five Chinese Cities) | - | - | [7] |

| Table 2: Typical Tropospheric Concentrations of Key Precursors |

Experimental Protocols for Studying Peroxyacetyl Radical Formation

Several experimental techniques are employed to investigate the kinetics and mechanisms of peroxyacetyl radical formation. The following are detailed methodologies for two key approaches.

Fast-Flow Reactor Coupled with Chemical Ionization Mass Spectrometry (CIMS)

This technique allows for the direct measurement of radical species and the determination of reaction rate coefficients.

Experimental Workflow:

-

Radical Generation: Peroxyacetyl radicals are typically generated by the thermal decomposition of a stable precursor, such as PAN, in a heated injector. The precursor is passed through an oven at a controlled temperature (e.g., 400-500 K) to induce decomposition.[2]

-

Reaction Zone: The generated radicals are introduced into a temperature-regulated glass flow tube. A reactant gas (e.g., NO) is added at a fixed point upstream. The reaction time is varied by adjusting the position of the movable injector.[2]

-

Detection: A Chemical Ionization Mass Spectrometer (CIMS) is used for the selective and sensitive detection of the peroxyacetyl radical. A reagent ion, such as SF₆⁻, is introduced, which reacts with the PA radical via charge transfer to produce a detectable ion at a specific mass-to-charge ratio (m/z = 75 for CH₃C(O)OO⁻).[2]

-

Kinetic Measurements: The decay of the peroxyacetyl radical signal is monitored as a function of the reactant concentration and reaction time. This data is then used to determine the reaction rate coefficient. Experiments are typically conducted at pressures of 2-5 Torr and over a range of tropospherically relevant temperatures (e.g., 218-370 K).[2]

Diagram of a Fast-Flow CIMS System:

Caption: Experimental workflow for a fast-flow CIMS system.

Laser Flash Photolysis (LFP)

LFP is a powerful technique for studying the kinetics of fast reactions involving transient species like radicals.

Experimental Workflow:

-

Sample Preparation: A gas mixture containing a precursor for the acetyl radical (e.g., acetaldehyde or biacetyl) and oxygen is prepared in a reaction cell.

-

Photolysis: A short, high-energy laser pulse (the "pump" pulse, e.g., from an excimer laser at 351 nm or 248 nm) is used to photolyze the precursor, generating acetyl radicals.[1]

-

Radical Formation: The acetyl radicals rapidly react with O₂ in the cell to form peroxyacetyl radicals.

-

Monitoring: The change in absorption of a specific species over time is monitored using a second, continuous or pulsed light source (the "probe" beam). The decay of the peroxyacetyl radical or the formation of a product can be observed.

-

Kinetic Analysis: The time-resolved absorption data is used to determine the rate constants for the reactions of the peroxyacetyl radical.

Diagram of a Laser Flash Photolysis Setup:

Caption: Experimental workflow for a laser flash photolysis setup.

Signaling Pathways and Logical Relationships

The formation and fate of the peroxyacetyl radical are part of a complex network of atmospheric reactions. The following diagram illustrates the central role of the peroxyacetyl radical in tropospheric chemistry.

Caption: Formation and fate of the peroxyacetyl radical.

Conclusion

The formation of the peroxyacetyl radical is a pivotal process in tropospheric chemistry, directly influencing the production of photochemical smog and the global distribution of nitrogen oxides. Understanding the intricate mechanisms of its formation and subsequent reactions is essential for developing effective strategies to mitigate air pollution and its impacts on human health and the environment. The experimental and modeling approaches detailed in this guide provide the foundation for ongoing research in this critical area of atmospheric science.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. acp.copernicus.org [acp.copernicus.org]

- 4. scielo.br [scielo.br]

- 5. scielo.br [scielo.br]

- 6. MAX-DOAS Measurements of Tropospheric NO2 and HCHO Vertical Profiles at the Longfengshan Regional Background Station in Northeastern China - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atmospheric formaldehyde, acetaldehyde, and acetone in five major Chinese cities: Photochemical characteristics, sources, and joint ozone-carbonyl control strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Acetylperoxy Radical (CH₃C(O)OO•): An In-depth Technical Guide on its Electronic Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetylperoxy radical (CH₃C(O)OO•), a key transient intermediate in atmospheric and combustion chemistry, has garnered significant attention due to its pivotal role in atmospheric oxidation processes and the formation of secondary pollutants such as peroxyacetyl nitrate (B79036) (PAN). Understanding its electronic structure and chemical properties is crucial for accurately modeling tropospheric chemistry and for potential applications in fields requiring controlled oxidation, including drug development where metabolic pathways can involve similar peroxy radical intermediates. This technical guide provides a comprehensive overview of the electronic structure, spectroscopic properties, and reaction kinetics of the acetylperoxy radical, supported by detailed experimental protocols and visualizations of its key chemical transformations.

Electronic Structure and Spectroscopic Properties

The acetylperoxy radical possesses a complex electronic structure with both cis and trans conformers, with the trans conformer being the more stable. The presence of the unpaired electron gives rise to its radical nature and characteristic spectroscopic features.

Geometrical Parameters

Computational studies have provided detailed insights into the geometry of the CH₃C(O)OO• radical. The key bond lengths and angles for the more stable trans conformer are summarized in Table 1.

| Parameter | Bond/Angle | Value (Å or degrees) |

| Bond Length | C-C | ~1.5 Å |

| C=O | ~1.2 Å | |

| C-O | ~1.4 Å | |

| O-O | ~1.3 Å | |

| Bond Angle | O=C-O | ~120° |

| C-O-O | ~110° | |

| C-C-O | ~115° |

Table 1: Calculated Geometrical Parameters for the trans-CH₃C(O)OO• Radical.

Vibrational Frequencies

The vibrational modes of the acetylperoxy radical have been investigated through both experimental matrix isolation spectroscopy and computational methods.[1][2] A summary of the key vibrational frequencies is presented in Table 2. These frequencies are crucial for the identification and quantification of the radical in complex chemical systems.

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(C=O) | ~1880 | Carbonyl stretch |

| ν(C-O) | ~1030 | Carbon-oxygen stretch |

| ν(O-O) | ~1080 | Peroxy stretch |

| δ(COO) | ~550 | COO bend |

Table 2: Key Vibrational Frequencies of the CH₃C(O)OO• Radical. [2][3]

Electronic Absorption Spectrum

The acetylperoxy radical exhibits characteristic absorption bands in the ultraviolet (UV) and near-infrared (NIR) regions. The UV spectrum is broad and consists of two overlapping bands, while the NIR spectrum corresponds to the òA' ← X̃²A'' electronic transition.[4]

| Wavelength (nm) | Absorption Cross-Section (cm²/molecule) | Transition |

| 206 | 6.5 x 10⁻¹⁸ | Strong UV absorption |

| 250 | 2.9 x 10⁻¹⁸ | Weaker UV absorption |

| ~1400 | - | òA' ← X̃²A'' |

Table 3: Electronic Absorption Properties of the CH₃C(O)OO• Radical. [4][5]

Thermochemical Properties

The enthalpy of formation is a critical parameter for understanding the energetics of reactions involving the acetylperoxy radical.

| Property | Value (kcal/mol) |

| Enthalpy of Formation (ΔH_f°(298K)) | -38.57 |

Table 4: Enthalpy of Formation of the CH₃C(O)OO• Radical. [6]

Generation and Detection of the Acetylperoxy Radical

The transient nature of the CH₃C(O)OO• radical necessitates specialized techniques for its generation and detection in experimental settings.

Experimental Protocols

2.1.1. Generation via Flash Photolysis of Acetaldehyde (B116499)/Chlorine Mixtures

This is a common method for producing acetylperoxy radicals in the gas phase.[7]

-

Reactants: A mixture of acetaldehyde (CH₃CHO), chlorine (Cl₂), and oxygen (O₂) in a buffer gas (e.g., N₂ or air) is prepared in a reaction cell.

-

Initiation: A pulse of UV light (e.g., from an excimer laser at 351 nm) photolyzes the Cl₂ to produce chlorine atoms (Cl•).

-

Radical Formation: The chlorine atoms abstract a hydrogen atom from acetaldehyde to form the acetyl radical (CH₃CO•).

-

Oxygen Addition: In the presence of excess oxygen, the acetyl radical rapidly adds O₂ to form the acetylperoxy radical (CH₃C(O)OO•).

-

Detection: The transient concentration of the acetylperoxy radical is typically monitored by time-resolved UV absorption spectroscopy.

2.1.2. Generation via Pyrolysis of Peroxyacetyl Nitrate (PAN)

Thermal decomposition of PAN provides a clean source of acetylperoxy radicals.[8]

-

Precursor: A dilute mixture of PAN in an inert carrier gas (e.g., He or Ar) is prepared.

-

Pyrolysis: The gas mixture is passed through a heated tube (pyrolysis reactor) where the PAN undergoes unimolecular decomposition, breaking the O-N bond to yield the acetylperoxy radical and nitrogen dioxide (NO₂).

-

Supersonic Expansion: The products are often cooled in a supersonic expansion to stabilize the radicals and simplify their spectra for spectroscopic analysis.

-

Detection: Detection can be achieved using techniques such as time-of-flight mass spectrometry or cavity ring-down spectroscopy.[8]

Chemical Reactions of the Acetylperoxy Radical

The acetylperoxy radical is a highly reactive species that participates in numerous atmospheric and combustion reactions.

Self-Reaction

The self-reaction of acetylperoxy radicals is a key termination process.

CH₃C(O)OO• + CH₃C(O)OO• → 2 CH₃C(O)O• + O₂ CH₃C(O)O• → CH₃• + CO₂

The reaction proceeds primarily through the formation of two acetoxy radicals and molecular oxygen. The acetoxy radical is unstable and rapidly decomposes to a methyl radical and carbon dioxide.

Caption: Self-reaction of the acetylperoxy radical.

Reaction with Hydroperoxy Radical (HO₂)

The reaction with the hydroperoxy radical has multiple product channels with significant atmospheric implications.[9][10][11]

-

Channel 1 (Peracetic Acid Formation): CH₃C(O)OO• + HO₂• → CH₃C(O)OOH + O₂

-

Channel 2 (Acetic Acid and Ozone Formation): CH₃C(O)OO• + HO₂• → CH₃C(O)OH + O₃

-

Channel 3 (Radical Propagation): CH₃C(O)OO• + HO₂• → CH₃C(O)O• + OH• + O₂

The branching ratios for these channels are temperature and pressure-dependent.

Caption: Reaction pathways for CH₃C(O)OO• with HO₂.

Reaction with Hydroxyl Radical (OH)

The reaction with the hydroxyl radical is a significant source of acetic acid in the atmosphere.[12] The reaction proceeds through the formation of a trioxide intermediate.

CH₃C(O)OO• + OH• → CH₃C(O)OOOH → CH₃C(O)OH + ¹O₂

Caption: Reaction of acetylperoxy radical with hydroxyl radical.

Reaction with Nitrogen Dioxide (NO₂)

This reaction is of paramount importance in atmospheric chemistry as it leads to the formation of peroxyacetyl nitrate (PAN), a key component of photochemical smog.

CH₃C(O)OO• + NO₂ ⇌ CH₃C(O)OONO₂ (PAN)

This is a reversible reaction, and the thermal decomposition of PAN regenerates the acetylperoxy radical and NO₂.

Caption: Reversible formation of Peroxyacetyl Nitrate (PAN).

Reaction Rate Constants

The kinetics of the acetylperoxy radical reactions have been extensively studied. Table 5 summarizes some of the key rate constants at room temperature.

| Reaction | Rate Constant (cm³/molecule·s) |

| CH₃C(O)OO• + CH₃C(O)OO• | (1.3 ± 0.3) x 10⁻¹¹ |

| CH₃C(O)OO• + HO₂• | (1.42 ± 0.07) x 10⁻¹¹ |

| CH₃C(O)OO• + OH• | ~1.8 x 10⁻¹⁰ (estimated) |

| CH₃C(O)OO• + NO₂ (+M) | ~9.4 x 10⁻¹² |

Table 5: Selected Reaction Rate Constants for the Acetylperoxy Radical at 298 K. [7][10][12]

Experimental Workflow for Kinetic Studies

The determination of reaction rate constants for the acetylperoxy radical typically involves a flash photolysis-transient absorption spectroscopy setup.

Caption: General experimental workflow for kinetic studies.

Conclusion

The acetylperoxy radical is a species of fundamental importance with a rich and complex chemistry. Its electronic structure dictates its spectroscopic properties, which are essential for its detection and quantification. The kinetics of its reactions, particularly with other atmospheric radicals and nitrogen oxides, are critical for understanding and modeling atmospheric processes. The detailed information presented in this guide, including quantitative data and experimental methodologies, provides a solid foundation for researchers, scientists, and professionals in drug development to further explore the role of this and similar radicals in their respective fields. The provided visualizations of reaction pathways and experimental workflows offer a clear and concise summary of the core concepts related to the acetylperoxy radical.

References

- 1. Peroxyacetyl radical: electronic excitation energies, fundamental vibrational frequencies, and symmetry breaking in the first excited state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CH3C(O)OO [webbook.nist.gov]

- 3. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Unimolecular decomposition of acetyl peroxy radical: a potential source of tropospheric ketene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 9. Investigation of the radical product channel of the CH3C(O)O2 + HO2 reaction in the gas phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Collection - Reaction of the Acetyl Peroxy Radical and OH Radical as a Source of Acetic Acid in the Atmosphere - ACS Earth Space and Chemistry - Figshare [acs.figshare.com]

Peroxyacetyl Nitrate (PAN): A Regulated Source of the Peroxyacetyl Radical for Research Applications

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Peroxyacetyl nitrate (B79036) (PAN), a key component of photochemical smog, serves as a thermally unstable reservoir for the peroxyacetyl radical (CH3C(O)OO). Its temperature-dependent decomposition provides a reliable and controllable in situ source of this important radical species for various research applications, including atmospheric chemistry, toxicology, and drug interaction studies. This technical guide provides a comprehensive overview of PAN as a source of CH3C(O)OO, detailing its thermal decomposition kinetics, experimental protocols for its synthesis and use, and the subsequent reactions of the generated peroxyacetyl radical.

Introduction

Peroxyacetyl nitrate (PAN) is a secondary pollutant formed in the troposphere through the photochemical oxidation of volatile organic compounds (VOCs) in the presence of nitrogen oxides (NOx).[1][2][3][4] While its role as an air pollutant and lachrymator is well-established, its utility in the laboratory as a thermal source of the peroxyacetyl radical (CH3C(O)OO) is of significant interest to researchers. The reversible thermal decomposition of PAN allows for the controlled generation of CH3C(O)OO and nitrogen dioxide (NO2), enabling detailed studies of the kinetics and mechanisms of this radical in various chemical and biological systems.[2][3][5]

The equilibrium between PAN and its decomposition products is highly temperature-dependent.[5][6] At lower temperatures, PAN is relatively stable, allowing for its transport over long distances in the atmosphere.[2] As temperatures rise, the equilibrium shifts towards decomposition, releasing the peroxyacetyl radical. This characteristic makes PAN an ideal precursor for generating CH3C(O)OO radicals under controlled laboratory conditions.

Thermal Decomposition of Peroxyacetyl Nitrate

The primary pathway for the generation of the peroxyacetyl radical from PAN is through its unimolecular thermal decomposition:

CH₃C(O)OONO₂ ⇌ CH₃C(O)OO• + NO₂ [2][3][5]

The rate of this decomposition is highly dependent on temperature. The following tables summarize the quantitative data for the thermal decomposition of PAN and the subsequent key reactions of the peroxyacetyl radical.

Data Presentation

Table 1: Arrhenius Parameters for the Thermal Decomposition of PAN

| Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Temperature Range (K) | Reference |

| 1.58 x 10¹⁶ | 26.9 ± 2.1 | 288 - 299 | [5] |

| 1.62 x 10¹⁶ | 27.2 | - | [3] |

Table 2: Rate Constants for the Thermal Decomposition of PAN at 298 K

| Rate Constant (k) (s⁻¹) | Reference |

| 3.0 x 10⁻⁴ | [5] |

| 3.4 x 10⁻⁴ | [5] |

Table 3: Rate Constants for Key Reactions of the Peroxyacetyl Radical (CH₃C(O)OO•)

| Reaction | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

| CH₃C(O)OO• + NO → CH₃C(O)O• + NO₂ | (6.0 ± 1.1) x 10⁻¹² exp((320 ± 40)/T) | 218 - 370 | [7] |

| CH₃C(O)OO• + NO₂ → CH₃C(O)OONO₂ | (1.0 ± 0.2) x 10⁻¹¹ | 295 | [3] |

| CH₃C(O)OO• + HO₂ → CH₃C(O)OOH + O₂ | k₁ = (6.4 ± 2.5) × 10⁻¹³ exp[+(925 ± 120 K)/T] | 273 - 403 | [8] |

| CH₃C(O)OO• + CH₃O₂• → Products | (2.0 ± 0.4) x 10⁻¹¹ | - | [1] |

| 2 CH₃C(O)OO• → 2 CH₃C(O)O• + O₂ | (1.3 ± 0.3) x 10⁻¹¹ | - | [1] |

Table 4: Branching Ratios for the Reaction of CH₃C(O)OO• with HO₂• at 296 K

| Reaction Channel | Branching Ratio | Reference |

| → CH₃C(O)OOH + O₂ | 0.38 ± 0.13 | [9] |

| → CH₃C(O)OH + O₃ | 0.12 ± 0.04 | [9] |

| → CH₃C(O)O• + OH + O₂ | 0.43 ± 0.10 | [9] |

Experimental Protocols

Synthesis of Peroxyacetyl Nitrate

a) Solution-Phase Synthesis: [2]

-

Prepare a solution of peroxyacetic acid in a lipophilic solvent such as n-tridecane.

-

Cool the solution in an ice bath and degas with an inert gas.

-

Slowly add concentrated sulfuric acid to the cooled solution while stirring.

-

Subsequently, add concentrated nitric acid dropwise to the mixture.

-

The PAN product will be formed in the organic solvent. The concentration can be determined by hydrolysis to nitrite (B80452) followed by ion chromatography.[10]

b) Gas-Phase Synthesis: [2][11]

-

Introduce acetone (B3395972) and nitrogen dioxide (NO₂) into a photochemical reaction chamber.

-

Irradiate the mixture with a mercury lamp to initiate the photolysis of acetone, leading to the formation of the acetyl radical.

-

The acetyl radical reacts with oxygen (present in the carrier gas, e.g., synthetic air) to form the peroxyacetyl radical.

-

The peroxyacetyl radical then combines with NO₂ to form PAN.

-

Methyl nitrate (CH₃ONO₂) is a common byproduct and may need to be separated chromatographically.

Studying the Thermal Decomposition of PAN

A common method for studying the thermal decomposition of PAN involves a temperature-controlled flow reactor coupled to a detection system.[4][12]

-

PAN Source: A dilute mixture of PAN in an inert carrier gas (e.g., zero air) is generated from a synthesized stock solution using a diffusion tube or by dynamic dilution from a high-concentration source.[4][13]

-

Flow Reactor: The gas stream containing PAN is passed through a temperature-controlled reactor (e.g., a Pyrex coil or a Teflon chamber). The residence time in the reactor is controlled by the flow rate and the reactor volume.[4][5]

-

Temperature Control: The temperature of the reactor is precisely controlled and varied to study the decomposition rate at different temperatures.

-

Detection: The concentration of PAN exiting the reactor is monitored using a suitable detector. Gas chromatography with an electron capture detector (GC-ECD) is a common and sensitive method for PAN detection.[12][14]

-

Data Analysis: The first-order rate constant for PAN decomposition at a given temperature is determined by measuring the decrease in PAN concentration as a function of residence time in the reactor. An Arrhenius plot of ln(k) versus 1/T allows for the determination of the activation energy and pre-exponential factor.[15]

Detection of the Peroxyacetyl Radical (CH₃C(O)OO•)

Direct detection of the short-lived peroxyacetyl radical is challenging but can be achieved using advanced techniques:

-

Chemical Ionization Mass Spectrometry (CIMS): This technique can be used to detect CH₃C(O)OO• by reacting it with an appropriate ion (e.g., I⁻) to form a detectable adduct.[7][16]

-

Cavity Ring-Down Spectroscopy (CRDS): The near-infrared absorption spectrum of the CH₃C(O)OO• radical can be used for its selective detection.[1]

-

Flash Photolysis with UV-Visible Spectroscopy: This method involves generating a high concentration of radicals via a short pulse of light and then monitoring their decay by their characteristic absorption spectrum.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical pathways and a typical experimental workflow for studying PAN decomposition.

Caption: Formation and thermal decomposition cycle of Peroxyacetyl Nitrate (PAN).

References

- 1. Rate Constants and Branching Ratios for the Self-Reaction of Acetyl Peroxy (CH3C(O)O2•) and Its Reaction with CH3O2 [mdpi.com]

- 2. Peroxyacetyl nitrate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Thermal decomposition of peroxyacrylic nitric anhydride (APAN) - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. ACP - Understanding summertime peroxyacetyl nitrate (PAN) formation and its relation to aerosol pollution: insights from high-resolution measurements and modeling [acp.copernicus.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Investigation of the radical product channel of the CH3C(O)O2 + HO2 reaction in the gas phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. orbit.dtu.dk [orbit.dtu.dk]

- 11. aaqr.org [aaqr.org]

- 12. Thermal decomposition of peroxyacrylic nitric anhydride (APAN) - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D5EA00032G [pubs.rsc.org]

- 13. acp.copernicus.org [acp.copernicus.org]

- 14. osti.gov [osti.gov]

- 15. etomica.org [etomica.org]

- 16. researchgate.net [researchgate.net]

Gas-Phase Kinetics of Peroxyacetyl Radical Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The peroxyacetyl radical (CH₃C(O)O₂) is a crucial intermediate in atmospheric chemistry, playing a significant role in the formation of photochemical smog and the transport of nitrogen oxides (NOx). Its reactivity also holds relevance in various oxidative processes pertinent to drug development and stability studies. This technical guide provides a comprehensive overview of the gas-phase kinetics of peroxyacetyl radical reactions, focusing on its interactions with key atmospheric species and its self-reaction. The guide summarizes quantitative kinetic data, details common experimental protocols, and visualizes key reaction pathways.

Core Reaction Kinetics

The fate of the peroxyacetyl radical in the gas phase is primarily determined by its reactions with nitric oxide (NO), nitrogen dioxide (NO₂), hydroperoxy radicals (HO₂), and its own self-reaction. These reactions govern the formation and degradation of important atmospheric constituents, including peroxyacetyl nitrate (B79036) (PAN), a key reservoir for NOx.

Reaction with Nitrogen Oxides (NOx)

The reactions of the peroxyacetyl radical with NO and NO₂ are central to its role in atmospheric pollution cycles.

-

Reaction with Nitric Oxide (NO): This reaction primarily proceeds via an oxidation pathway, converting NO to NO₂ and forming an acetyl radical, which rapidly decomposes.

CH₃C(O)O₂ + NO → CH₃C(O)O + NO₂

The subsequent photolysis of NO₂ contributes to ozone formation in the troposphere.

-

Reaction with Nitrogen Dioxide (NO₂): This association reaction forms peroxyacetyl nitrate (PAN), a relatively stable compound that can be transported over long distances before thermally decomposing to release the peroxyacetyl radical and NO₂ again. This process makes PAN a significant reservoir and transport agent for NOx.[1][2]

CH₃C(O)O₂ + NO₂ + M ⇌ CH₃C(O)O₂NO₂ + M (where M is a third body)

Reaction with Hydroperoxy Radical (HO₂)

The reaction between the peroxyacetyl radical and the hydroperoxy radical (HO₂) is complex, with multiple product channels that have significant implications for the atmospheric budgets of radicals and other species.[3][4] The primary reaction pathways include:

-

CH₃C(O)O₂ + HO₂ → CH₃C(O)OOH + O₂ (Peroxyacetic acid formation)

-

CH₃C(O)O₂ + HO₂ → CH₃C(O)OH + O₃ (Acetic acid and ozone formation)

-

CH₃C(O)O₂ + HO₂ → CH₃ + CO₂ + OH + O₂ (Radical propagation channel)

The branching ratios of these channels are crucial for understanding the overall impact of this reaction on atmospheric composition.

Self-Reaction

The self-reaction of peroxyacetyl radicals is another important removal pathway, particularly in low-NOx environments. This reaction can proceed through both terminating and propagating channels:

-

2 CH₃C(O)O₂ → 2 CH₃C(O)O + O₂ (Propagating channel)

-

2 CH₃C(O)O₂ → CH₃C(O)OH + CH₃C(O)O (Terminating channel, followed by further reactions)

Quantitative Kinetic Data

The following tables summarize the experimentally determined rate constants and branching ratios for the key reactions of the peroxyacetyl radical.

Table 1: Rate Constants for Peroxyacetyl Radical Reactions

| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

| CH₃C(O)O₂ + NO | k(T) = (2.0 ± 0.3) x 10⁻¹¹ | 295 | |

| k(T) = (2.0) x 10⁻¹² e^(570/T) | 283-313 | [5] | |

| CH₃C(O)O₂ + NO₂ | k(T) = (1.0 ± 0.2) x 10⁻¹¹ | 295 | |

| CH₃C(O)O₂ + HO₂ | k(T) = (2.4 ± 0.4) x 10⁻¹¹ | 293 | [3] |

| 2 CH₃C(O)O₂ | k = (1.3 ± 0.3) x 10⁻¹¹ | Ambient | [6] |

Table 2: Branching Ratios for the CH₃C(O)O₂ + HO₂ Reaction at 293 K

| Products | Branching Ratio (α) | Reference |

| CH₃C(O)OOH + O₂ | 0.37 ± 0.10 | [3] |

| CH₃C(O)OH + O₃ | 0.12 ± 0.04 | [3] |

| CH₃ + CO₂ + OH + O₂ | 0.51 ± 0.12 | [3] |

Experimental Protocols

The kinetic data presented in this guide have been obtained using a variety of sophisticated experimental techniques. Below are detailed descriptions of the key methodologies.

Peroxyacetyl Radical Generation

A common method for producing peroxyacetyl radicals in a laboratory setting is through the thermal decomposition or photolysis of peroxyacetyl nitrate (PAN).

Synthesis of Peroxyacetyl Nitrate (PAN):

-

Precursor Preparation: Peroxyacetic acid is prepared and then nitrated in an inert solvent like n-tridecane.

-

Nitration: The nitration is typically carried out at low temperatures (e.g., in an ice bath) by the slow addition of a nitrating agent (e.g., a mixture of nitric and sulfuric acids).

-

Purification: The synthesized PAN is purified by preparative-scale gas chromatography to remove impurities.[7]

-

Storage: Pure PAN is stored as a vapor diluted with an inert gas, such as dry nitrogen, at low temperatures and high pressure to minimize decomposition.[7]

Generation from PAN:

-

Thermal Decomposition (Pyrolysis): Gaseous PAN, often diluted in a carrier gas, is passed through a heated flow tube or nozzle.[8][9] The temperature is controlled to achieve a specific decomposition rate, yielding peroxyacetyl radicals and NO₂.

-

Flash Photolysis: A pulse of ultraviolet light is used to photolyze a precursor molecule, such as biacetyl (CH₃COCOCH₃) or acetone (B3395972) (CH₃COCH₃), in the presence of oxygen.[6] The resulting acetyl radicals (CH₃CO) rapidly react with O₂ to form peroxyacetyl radicals.

Detection and Kinetic Measurement Techniques

Flash Photolysis coupled with UV-Visible Absorption Spectroscopy:

-

Radical Generation: A high-intensity flash of light from a laser or flash lamp initiates the formation of peroxyacetyl radicals from a suitable precursor in a reaction cell.

-

Transient Absorption Measurement: A continuous wave monitoring beam (typically from a xenon arc lamp) is passed through the reaction cell. The change in absorption at a specific wavelength corresponding to the peroxyacetyl radical is monitored over time using a monochromator and a fast detector (e.g., a photomultiplier tube).

-

Kinetic Analysis: The decay of the transient absorption signal is analyzed to determine the rate constant of the reaction of interest. By varying the concentration of the co-reactant, pseudo-first-order conditions can be established, allowing for the determination of the bimolecular rate constant.

Chemical Ionization Mass Spectrometry (CIMS):

-

Radical Generation: Peroxyacetyl radicals are generated in a flow tube reactor, often by the thermal decomposition of PAN.

-

Ion-Molecule Reaction: The gas mixture from the flow tube is sampled into a low-pressure ion-molecule reaction region. Here, a reagent ion (e.g., I⁻ or Cl₂⁻) selectively reacts with the peroxyacetyl radical to form a specific product ion.[10][11]

-

Mass Spectrometric Detection: The product ions are then guided into a mass spectrometer (typically a quadrupole mass filter) and detected. The concentration of the peroxyacetyl radical is proportional to the measured ion signal.

-

Kinetic Measurement: By varying the reaction time (e.g., by changing the position of the reactant injector in the flow tube) or the concentration of the co-reactant, the rate constant of the reaction can be determined from the decay of the peroxyacetyl radical signal.[12]

Fourier Transform Infrared (FTIR) Spectroscopy:

-

Reaction Monitoring: A beam of infrared radiation is passed through a gas cell containing the reacting mixture.[13]

-

Spectral Acquisition: The transmitted infrared radiation is analyzed by an FTIR spectrometer to obtain a time-resolved infrared spectrum of the gas mixture.[14][15]

-

Concentration Determination: The concentrations of stable reactants and products are determined by analyzing their characteristic absorption features in the infrared spectrum.

-

Kinetic Analysis: By monitoring the change in concentration of reactants and/or products over time, the kinetics of the reaction can be elucidated. This technique is particularly useful for determining product yields and branching ratios.

Laser-Induced Fluorescence (LIF):

-

Radical Excitation: A tunable laser is used to excite a specific ro-vibrational transition of a radical species of interest (often a product of the primary reaction, such as the OH radical).[16][17]

-

Fluorescence Detection: The excited radical fluoresces as it returns to a lower energy state. This fluorescence is collected at a right angle to the laser beam and detected by a sensitive photodetector.[18][19]

-

Concentration Measurement: The intensity of the fluorescence signal is proportional to the concentration of the radical.

-

Kinetic Studies: By monitoring the time-resolved concentration of the detected radical, the kinetics of the reactions forming or consuming it can be studied.

Reaction Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key reaction pathways of the peroxyacetyl radical.

References

- 1. hj.sdu.edu.cn [hj.sdu.edu.cn]

- 2. Peroxyacyl nitrates - Wikipedia [en.wikipedia.org]

- 3. Direct measurements of OH and other product yields from the HO2 + CH3C(O)O2 reaction - White Rose Research Online [eprints.whiterose.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Generation and detection of the peroxyacetyl radical in the pyrolysis of peroxyacetyl nitrate in a supersonic expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 10. Cl2− chemical ionization mass spectrometry (Cl2-CIMS) for the measurement of acyl peroxy radicals - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]

- 11. indico.fysik.su.se [indico.fysik.su.se]

- 12. Peroxy radical kinetics (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

- 16. ora.ox.ac.uk [ora.ox.ac.uk]

- 17. Chemical Dynamics: Laser Induced Fluorescence Method [dynamics.eps.hw.ac.uk]

- 18. AMT - Development of a laser-photofragmentation laser-induced fluorescence instrument for the detection of nitrous acid and hydroxyl radicals in the atmosphere [amt.copernicus.org]

- 19. aerospacelab.onera.fr [aerospacelab.onera.fr]

Thermochemical Data for the Peroxyacetyl Radical: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peroxyacetyl radical (CH₃C(O)OO•), a key intermediate in atmospheric chemistry, plays a significant role in the formation of photochemical smog and the transport of nitrogen oxides. Its reactivity and thermodynamic stability are of paramount importance for understanding and modeling tropospheric chemical processes. This technical guide provides a comprehensive overview of the thermochemical data for the peroxyacetyl radical, details of experimental protocols for its study, and visualizations of its primary reaction pathways.

Thermochemical Data

The thermochemical properties of the peroxyacetyl radical have been determined through a combination of computational and experimental methods. These data are crucial for calculating reaction enthalpies, entropies, and Gibbs free energies, which in turn are used to predict the spontaneity and equilibrium of atmospheric reactions.

| Thermochemical Property | Value | Method | Reference |

| Enthalpy of Formation (ΔfH°) | -38.57 kcal/mol | Isodesmic Reaction Analysis (CBSQ level) | --INVALID-LINK-- |

| Standard Entropy (S°) | Calculated | Geometric parameters and vibrational frequencies (HF/6-31G(d') level) | --INVALID-LINK-- |

| Heat Capacity (Cp(T)) | Calculated | Geometric parameters and vibrational frequencies (HF/6-31G(d') level) | --INVALID-LINK-- |

Note: While the standard entropy and heat capacity have been calculated, specific values were not detailed in the referenced abstract. The original publication should be consulted for this data.

Experimental Protocols

The transient nature of the peroxyacetyl radical necessitates specialized techniques for its generation and detection. The most common methods involve the thermal decomposition of a stable precursor, peroxyacetyl nitrate (B79036) (PAN), followed by sensitive detection techniques.

Generation of the Peroxyacetyl Radical via Thermal Decomposition of Peroxyacetyl Nitrate (PAN)

The primary method for producing the peroxyacetyl radical in a laboratory setting is through the thermal decomposition of peroxyacetyl nitrate (CH₃C(O)OONO₂). This process involves heating a sample of PAN, which then breaks the relatively weak O-N bond.

Methodology:

-

PAN Synthesis: Peroxyacetyl nitrate is synthesized through the nitration of peracetic acid in the presence of a strong acid catalyst. The resulting PAN is then purified and stored at low temperatures to prevent decomposition.

-

Thermal Decomposition: A stream of an inert carrier gas, such as helium or nitrogen, is passed through a solution containing PAN, or a pure PAN sample is introduced into the gas stream.

-

Heating Zone: This gas mixture is then directed through a heated tube, often referred to as a pyrolysis reactor. The temperature of this zone is precisely controlled, typically in the range of 300-400°C, to induce the thermal decomposition of PAN into the peroxyacetyl radical and nitrogen dioxide (NO₂).

-

Supersonic Expansion (Optional): For spectroscopic studies requiring low rotational and vibrational temperatures, the gas mixture exiting the pyrolysis reactor can be expanded through a supersonic nozzle into a vacuum chamber. This process cools the radicals to very low temperatures.

Detection by Chemical Ionization Mass Spectrometry (CIMS)

Chemical Ionization Mass Spectrometry is a highly sensitive and selective technique for detecting trace gas species, including radical intermediates.

Methodology:

-

Ionization Source: A source generates reagent ions, such as iodide (I⁻) or chloride clusters (Cl₂⁻).

-

Ion-Molecule Reaction Chamber: The gas flow containing the peroxyacetyl radicals is mixed with the reagent ions in a reaction chamber. The peroxyacetyl radicals react with the reagent ions to form specific product ions. For example, with I⁻ as the reagent ion, the acetate (B1210297) ion (CH₃COO⁻) is formed.

-

Mass Spectrometer: The product ions are then guided into a mass spectrometer (e.g., a quadrupole or time-of-flight mass analyzer), which separates the ions based on their mass-to-charge ratio.

-

Detection: A detector counts the ions of the specific mass-to-charge ratio corresponding to the product ion, providing a quantitative measure of the peroxyacetyl radical concentration.

Detection by Laser-Induced Fluorescence (LIF) Spectroscopy

Laser-Induced Fluorescence is a spectroscopic technique used for detecting specific atoms and molecules with high sensitivity and spatial resolution.

Methodology:

-

Laser Excitation: A tunable laser is used to excite the peroxyacetyl radicals from their ground electronic state to a specific excited electronic state. The wavelength of the laser must be precisely tuned to a known absorption transition of the radical.

-

Fluorescence Emission: After excitation, the radicals will relax back to lower energy levels, emitting photons in the process. This emitted light is known as fluorescence.

-

Collection Optics: A collection optics system, typically placed at a 90-degree angle to the laser beam, gathers the fluorescence emission.

-

Spectral Filtering: Optical filters are used to isolate the fluorescence signal from scattered laser light and other background emissions.

-

Detection: A sensitive photodetector, such as a photomultiplier tube (PMT), detects the fluorescence signal. The intensity of the fluorescence is proportional to the concentration of the peroxyacetyl radical.

Signaling Pathways and Atmospheric Reactions

The peroxyacetyl radical is a central species in a network of atmospheric reactions. The following diagrams illustrate its key formation and reaction pathways.

Conclusion

This guide has provided a summary of the available thermochemical data for the peroxyacetyl radical, detailed common experimental protocols for its study, and visualized its important atmospheric reaction pathways. A thorough understanding of these properties and reactions is essential for accurately modeling atmospheric chemistry and for developing strategies to mitigate air pollution. For more detailed information, researchers are encouraged to consult the primary literature cited herein.

The Unmasking of a Fleeting Radical: A Technical History of the Peroxyacetyl Radical's Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of atmospheric chemistry, the discovery of the peroxyacetyl radical (CH₃C(O)OO•) stands as a pivotal moment, inextricably linked to the unravelling of the complex chemical tapestry of photochemical smog. This transient yet highly reactive species plays a crucial role as a precursor to peroxyacetyl nitrate (B79036) (PAN), a significant secondary pollutant, eye irritant, and a reservoir for nitrogen oxides (NOx) in the troposphere. This technical guide delves into the historical journey of the peroxyacetyl radical's discovery, detailing the seminal experiments, the evolution of its conceptual understanding, and the quantitative data that first brought this ephemeral molecule to light.

The Genesis: "Compound X" and the Dawn of Smog Research

The story of the peroxyacetyl radical begins not with its direct observation, but with the detection of its more stable counterpart, peroxyacetyl nitrate. In the mid-1950s, researchers at the Franklin Institute in Philadelphia were investigating the chemical constituents of photochemical smog, a growing concern in urban areas like Los Angeles. Using a newly developed long-path infrared (LPIR) absorption cell, a team comprising Edgar R. Stephens, Philip L. Hanst, Robert C. Doerr, and William E. Scott embarked on a series of experiments to identify the products of reactions between ozone, nitrogen oxides, and various hydrocarbons.

Their groundbreaking work in 1956 led to the identification of a previously unknown atmospheric component, which they dubbed "Compound X".[1][2] This mysterious substance was observed in irradiated mixtures of nitrogen dioxide (NO₂) and organic compounds.[1] The initial experiments that revealed the distinct spectral signature of Compound X involved the photolysis of biacetyl (CH₃COCOCH₃) in the presence of NO₂.[1]

Experimental Protocol: Long-Path Infrared (LPIR) Spectroscopy (c. 1956)

Objective: To identify the products of photochemical reactions between nitrogen oxides and organic compounds in a simulated atmospheric environment.

Apparatus:

-

Infrared Spectrometer: A standard infrared spectrometer of the era, capable of scanning the mid-infrared region.

-

Long-Path Absorption Cell: A large, multi-pass cell with an effective path length of several hundred meters. This was achieved by using a set of mirrors to reflect the infrared beam back and forth through the gas sample multiple times. The cell was constructed to be evacuable and allow for the introduction of reactant gases at controlled concentrations.

-

Radiation Source: A Nernst glower or similar infrared source.

-

Detector: A thermocouple or other suitable infrared detector.

-

Gas Handling System: A system for preparing and introducing known concentrations of reactant gases (e.g., nitrogen dioxide, biacetyl, various hydrocarbons, and purified air) into the absorption cell.

-

Irradiation Source: A bank of ultraviolet lamps to simulate solar radiation and initiate photochemical reactions.

Methodology:

-

Cell Preparation: The long-path absorption cell was first evacuated to remove any interfering atmospheric gases.

-

Reactant Introduction: A known concentration of nitrogen dioxide and an organic precursor (initially biacetyl) were introduced into the cell, along with purified air as a diluent and source of oxygen.

-

Background Spectrum: A background infrared spectrum was recorded before irradiation to account for any absorption from the initial reactants.

-

Photolysis: The gas mixture within the cell was then irradiated with ultraviolet light for a specified period to simulate the photochemical processes occurring in the atmosphere.

-

Product Spectrum Acquisition: Following irradiation, another infrared spectrum was recorded.

-

Data Analysis: The post-irradiation spectrum was compared to the background spectrum to identify new absorption bands corresponding to the reaction products. The characteristic absorption frequencies of known compounds were used for identification. "Compound X" was identified by its unique and strong absorption bands.

From "Compound X" to Peroxyacetyl Nitrate: The Radical Emerges

The initial infrared spectra of "Compound X" revealed strong and unique absorption bands, most notably at 1740 cm⁻¹ and 1841 cm⁻¹.[1] For several years, the precise chemical structure of this new pollutant remained a puzzle. However, through further experimentation and chemical reasoning, Stephens and his colleagues eventually deduced the structure to be that of peroxyacetyl nitrate (CH₃C(O)OONO₂).

The elucidation of PAN's structure was a critical step that implicitly necessitated the existence of the peroxyacetyl radical. The formation of PAN through the reaction of atmospheric pollutants could only be logically explained by a mechanism involving a reactive intermediate: the peroxyacetyl radical.

In a seminal 1961 paper, Stephens proposed a mechanism for PAN formation that explicitly involved the peroxyacetyl radical.[3] He postulated that the oxidation of aldehydes (like acetaldehyde, a common atmospheric pollutant) leads to the formation of an acetyl radical (CH₃CO•). This acetyl radical then rapidly reacts with molecular oxygen to form the peroxyacetyl radical (CH₃C(O)OO•). Finally, the peroxyacetyl radical combines with nitrogen dioxide (NO₂) to form the relatively stable PAN molecule.[2][3][4]

This proposed mechanism also explained the observed delay in PAN formation in smog chambers until after the concentration of nitric oxide (NO) had significantly decreased. The peroxyacetyl radical reacts much more rapidly with NO than with NO₂, leading to different products and preventing the accumulation of PAN.

Quantitative Milestones: Early Kinetic Data

The postulation of the peroxyacetyl radical spurred further research to quantify its reactivity. Early kinetic studies focused on the thermal decomposition of PAN, which is the reverse of its formation reaction and thus provides a direct measure of the stability of the peroxyacetyl radical and its propensity to be released back into the atmosphere.

One of the key early pieces of quantitative data was the determination of the rate constant ratio for the reaction of the peroxyacetyl radical with NO₂ versus its reaction with NO. This ratio is crucial for understanding the fate of the radical and the conditions under which PAN will accumulate.

| Parameter | Value | Researchers | Year |

| "Compound X" IR Absorption Bands | 1740 cm⁻¹, 1841 cm⁻¹ | Stephens, Hanst, Doerr, Scott | 1956 |

| Initial Reactant Concentrations (Typical) | NO₂: a few pphm, Organic Precursor: a few pphm | Stephens et al. | 1956 |

| PAN Thermal Decomposition (Arrhenius) | k₁ = 10¹⁶.²⁹ exp(-26800/RT) s⁻¹ | ||

| Rate Constant Ratio (k(PA+NO₂)/k(PA+NO)) | ~0.5 - 1.0 (inferred from early models) | ~1960s |

Note: Early quantitative data is often presented in various units and under different experimental conditions. The values presented here are representative of the early understanding and may have been refined in later studies.

Visualizing the Discovery

Signaling Pathway of Peroxyacetyl Radical Formation and Reaction

Caption: Formation pathway of the peroxyacetyl radical and its reaction to form PAN.

Experimental Workflow for the Discovery of "Compound X"

Caption: Experimental workflow for the identification of "Compound X" using LPIR spectroscopy.

Conclusion

The discovery of the peroxyacetyl radical was a gradual process, born from the investigation of a tangible atmospheric pollutant, "Compound X," later identified as peroxyacetyl nitrate. The intellectual leap to propose the existence of this highly reactive, short-lived radical was a testament to the growing understanding of free-radical chemistry in the mid-20th century. The early experiments, particularly those employing long-path infrared spectroscopy, provided the first crucial pieces of evidence. While direct observation of the peroxyacetyl radical was not possible with the technology of the time, its existence was firmly established through the consistent and logical explanation it provided for the formation and behavior of PAN. This foundational work laid the groundwork for decades of subsequent research into the critical role of peroxy radicals in atmospheric chemistry, with implications for air quality, climate science, and public health.

References

The Linchpin of Urban Haze: A Technical Guide to the Role of Peroxyacetyl Radicals in Photochemical Smog

Authored for Researchers, Atmospheric Scientists, and Environmental Chemistry Professionals

Abstract

Peroxyacetyl (PA) radicals (CH₃C(O)OO•) are highly reactive, transient chemical species that serve as a critical nexus in the complex reaction web of photochemical smog. Formed from the atmospheric oxidation of volatile organic compounds (VOCs), these radicals are the direct precursors to peroxyacetyl nitrate (B79036) (PAN), a key secondary pollutant, eye irritant, and a significant reservoir for nitrogen oxides (NOx). This technical guide provides an in-depth examination of the formation, fate, and atmospheric implications of peroxyacetyl radicals. It details the chemical pathways leading to their generation, their subsequent reactions, and their ultimate impact on the concentrations of ozone and other smog components. This document summarizes key quantitative data, outlines detailed experimental protocols for the study of these radicals, and presents visual diagrams of the core chemical processes to offer a comprehensive resource for professionals in atmospheric science and drug development who require a deep understanding of urban air pollution chemistry.

Introduction: The Central Role of Peroxyacetyl Radicals

Photochemical smog, the characteristic brown haze that blankets many urban areas, is a complex mixture of secondary pollutants formed through light-induced chemical reactions between primary pollutants, primarily nitrogen oxides (NOx) and volatile organic compounds (VOCs).[1] While ozone (O₃) is the most well-known component of this mixture, other species play equally crucial roles. Among the most important are the peroxyacyl nitrates (PANs), of which peroxyacetyl nitrate (CH₃C(O)OONO₂) is the most abundant.[2][3]

The formation and fate of PAN are inextricably linked to its precursor, the peroxyacetyl (PA) radical. The PA radical is not emitted directly but is formed in the atmosphere through the oxidation of various VOCs.[3] Its significance stems from its primary reaction pathways: it can react with nitrogen dioxide (NO₂) to form PAN, or with nitric oxide (NO) to propagate the radical chain reactions that lead to ozone formation.[4]

PAN itself is a potent eye irritant and phytotoxin.[5][6] Crucially, it is thermally unstable, decomposing back into the PA radical and NO₂.[2] This equilibrium allows PAN to act as a temporary sink and long-range transport vector for NOx. In cooler, upper layers of the troposphere, PAN is stable and can travel long distances, releasing NOx in remote, often NOx-limited environments, thereby fueling ozone production far from the original pollution source.[2][5][7] Understanding the chemistry of the peroxyacetyl radical is therefore fundamental to understanding, modeling, and mitigating photochemical smog.

Chemical Pathways: Formation and Fate of Peroxyacetyl Radicals

The lifecycle of a peroxyacetyl radical is a multi-step process initiated by the oxidation of anthropogenic and biogenic VOCs.

Formation of Peroxyacetyl Radicals

The primary pathway to PA radical formation begins with the oxidation of acetaldehyde (B116499) (CH₃CHO) and other oxygenated VOCs (OVOCs) like methylglyoxal (B44143) and acetone.[2][7][8] These precursors can be directly emitted or, more commonly, are themselves products of the oxidation of primary hydrocarbons.[9]

-

Initiation by Hydroxyl Radical (•OH): The process typically starts with the abstraction of a hydrogen atom from acetaldehyde by the hydroxyl radical (•OH), the atmosphere's primary daytime oxidant. This forms the acetyl radical (CH₃C(O)•).

CH₃CHO + •OH → CH₃C(O)• + H₂O

-

Addition of Molecular Oxygen: The acetyl radical is highly reactive and rapidly adds molecular oxygen (O₂) from the atmosphere to form the peroxyacetyl radical.

CH₃C(O)• + O₂ → CH₃C(O)OO•

Acetaldehyde and methylglyoxal are the dominant precursors, together accounting for a significant majority of PA radical formation in urban environments.[7][8][9]

Reactions of the Peroxyacetyl Radical

Once formed, the PA radical exists in a delicate balance, with its fate determined by the ambient concentrations of NO and NO₂.[8][10]

-

Reaction with Nitrogen Dioxide (NO₂): PAN Formation: The PA radical reacts reversibly with NO₂ in a termination reaction to form peroxyacetyl nitrate (PAN). This reaction sequesters both a radical and a NOx molecule, temporarily removing them from the active photochemical cycle.[3][10]

CH₃C(O)OO• + NO₂ ⇌ CH₃C(O)OONO₂ (PAN)

-

Reaction with Nitric Oxide (NO): Radical Propagation: The PA radical can also react with NO. This is a propagation step that oxidizes NO to NO₂ and produces a methylperoxy radical (CH₃O₂•) and carbon dioxide (CO₂). The newly formed NO₂ can then be photolyzed to produce ozone, while the methylperoxy radical continues the radical chain reaction.[4]

CH₃C(O)OO• + NO → CH₃O₂• + CO₂ + NO₂

-

Self-Reaction and Reaction with other Peroxy Radicals (HO₂): PA radicals can also react with themselves or with hydroperoxy radicals (HO₂•), especially under low-NOx conditions. These reactions act as radical sinks and can produce various products, including peracetic acid.[6][11]

The competition between the reaction with NO and NO₂ is a key determinant of smog chemistry. High [NO] favors the radical propagation pathway, leading to more ozone, while high [NO₂] favors PAN formation, acting as a radical sink.[12]

Quantitative Data

The following tables summarize key quantitative data related to peroxyacetyl radicals and PAN, including reaction rate constants and observed atmospheric concentrations.

Table 1: Selected Reaction Rate Constants for Peroxyacetyl Radical (CH₃C(O)OO•)

| Reaction | Rate Constant (k) | Temperature (K) | Pressure | Notes | Reference(s) |

|---|---|---|---|---|---|

| CH₃C(O)OO• + NO₂ → PAN | k₁ | 247-298 | ~1 atm | Ratio k₁/k₂ = 0.41 ± 0.03, independent of temperature in this range. | [4] |

| CH₃C(O)OO• + NO → CH₃O₂• + CO₂ + NO₂ | k₂ | 218-370 | ~1 atm | See above ratio. | [4][13] |

| CH₃C(O)OO• + NO₃ → Products | (4 ± 1) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 403-443 | 2-2.4 Torr | Important nighttime reaction. | [14] |

| CH₃C(O)OO• Self-Decay | 1.82 s⁻¹ (first-order) | Ambient | Aqueous | - | [15] |

| PAN → CH₃C(O)OO• + NO₂ | Highly temperature-dependent | Ambient | - | The primary loss process for PAN in the boundary layer. |[2] |

Table 2: Observed Atmospheric Concentrations of Peroxyacetyl Nitrate (PAN)

| Location | Environment | Concentration Range / Value | Notes | Reference(s) |

|---|---|---|---|---|

| Pearl River Delta, China | Regional Background | Avg: 0.48-0.69 ppbv; Peak: 4.96 ppbv | Measurements in summer and autumn. | [16] |

| Xiamen, China | Coastal City | Avg: 0.92 ppbv; Max: 3.04 ppbv | Lower than in megacities like Beijing. | [12][17] |

| Qingdao, China | Rural Coastal | - | PA radical production rate: 1.07 (autumn) to 3.45 (summer) ppbv h⁻¹. | [8] |

| Los Angeles, USA | Urban | Peak values > 200 µg/m³ | Historic data from the latter half of the 20th century. | [2] |

| German Cities | Urban | Up to 25 µg/m³ | - | [2] |

| Global Atmosphere | Unpolluted | < 0.1 µg/m³ | Natural background concentration. |[2] |

(Note: 1 ppbv of PAN corresponds to approximately 4.95 µg/m³ at 298 K and 1 atm, though some literature uses a value of 4.37 µg/m³)[2]

Experimental Protocols

The study of highly reactive, low-concentration species like the peroxyacetyl radical requires sophisticated experimental techniques for both its generation under controlled conditions and its detection in complex atmospheric matrices.

Laboratory Generation of Peroxyacetyl Radicals

To study its kinetics and reactivity, clean sources of PA radicals are required.

-

Objective: To generate peroxyacetyl radicals in a controlled laboratory setting for kinetic studies.

-

Method 1: Flash Pyrolysis of PAN [7][18]

-

Apparatus: A flash pyrolysis nozzle consisting of a heated ceramic (e.g., Al₂O₃) or SiC tube, coupled to a supersonic expansion vacuum chamber and a detection system (e.g., time-of-flight mass spectrometer).

-

Reagents: A dilute solution of synthesized peroxyacetyl nitrate (PAN) in a suitable solvent (e.g., n-tridecane) or pure condensed PAN. Helium or Argon as a carrier gas.

-

Procedure: a. A gaseous sample of PAN is generated by bubbling the carrier gas through the PAN solution held at 0 °C. b. The PAN/carrier gas mixture is pulsed through the heated nozzle. c. The nozzle is heated to approximately 330 °C. At this temperature, PAN undergoes thermal decomposition (pyrolysis) primarily via O-N bond cleavage, yielding peroxyacetyl radicals and NO₂. CH₃C(O)OONO₂ + Δ → CH₃C(O)OO• + NO₂ d. The generated radicals are then introduced into the detection system via supersonic expansion, which cools them to very low rotational temperatures (e.g., ~55 K) for spectroscopic analysis.

-

-

Method 2: Photolysis of Biacetyl [15][19]

-

Apparatus: A laser flash photolysis (LFP) system with a pulsed laser (e.g., 351 nm) or a UV reactor, a reaction cell, and a kinetic spectrophotometer for transient absorption measurements.

-

Reagents: Biacetyl (CH₃COCOCH₃), a suitable solvent (e.g., water or tert-butyl alcohol), and dissolved molecular oxygen.

-

Procedure: a. A solution containing biacetyl is prepared in an oxygenated solvent. b. The solution is subjected to a pulse of UV light from the laser. The biacetyl absorbs the light and is excited to a triplet state. c. The triplet biacetyl undergoes C-C bond cleavage to generate two acetyl radicals (CH₃C(O)•). d. In the presence of dissolved oxygen, these acetyl radicals rapidly react to form peroxyacetyl radicals (CH₃C(O)OO•), which can then be studied via their reactions with probe compounds.

-

Measurement of Peroxyacetyl Nitrate (and Precursor Radicals)

Ambient PAN is typically measured by first separating it from other atmospheric components and then detecting it. The PA radical itself is detected following the thermal dissociation of PAN.

-

Method 1: Thermal Dissociation-Chemical Ionization Mass Spectrometry (TD-CIMS) [10][20]

-

Principle: Ambient air is drawn through a heated inlet, where PAN and other peroxyacyl nitrates are thermally dissociated into their respective peroxyacyl radicals and NO₂. These radicals are then detected via chemical ionization with a reagent ion (typically iodide, I⁻), and the resulting product ion is measured by a mass spectrometer.

-

Apparatus: A CIMS instrument equipped with a heated inlet (~150-200 °C), an ion source (e.g., ²¹⁰Po alpha source with CH₃I), an ion-molecule reaction region, and a mass spectrometer.

-

Procedure: a. Sampling & Dissociation: Ambient air is drawn at a constant flow rate into the heated inlet tube. PAN thermally decomposes to CH₃C(O)OO• and NO₂. b. Ionization: In the ion-molecule reaction region, the thermally generated CH₃C(O)OO• radicals react with iodide reagent ions (I⁻). The reaction produces an acetate (B1210297) ion (CH₃COO⁻), which is stable and specific to the PA radical. CH₃C(O)OO• + I⁻ → CH₃COO⁻ + O₂ + I c. Detection: The mass spectrometer is tuned to detect the mass-to-charge ratio (m/z) of the acetate ion (m/z 59). d. Quantification: The instrument is calibrated using a known standard of PAN. The measured signal at m/z 59 is proportional to the initial PAN concentration. It is crucial to account for potential interferences, such as from peroxyacetic acid (PAA) and high concentrations of NO, which can reduce the signal.[10]

-

-

Method 2: Gas Chromatography-Electron Capture Detection (GC-ECD) [5][21][22]

-

Principle: This is a separation-based technique. An air sample is injected into a gas chromatograph, where PAN is separated from other atmospheric gases on a capillary column. The eluting PAN is then detected by an electron capture detector, which is highly sensitive to electronegative compounds like PAN.

-

Apparatus: A gas chromatograph with a packed or capillary column (e.g., DB-5), an electron capture detector (ECD) containing a radioactive ⁶³Ni source, and a calibration system with a PAN source.

-

Procedure: a. Sampling: A fixed volume of air is drawn through a sample loop. b. Injection & Separation: The sample is injected onto the GC column, which is held at a constant temperature (e.g., 14-25 °C). The carrier gas (e.g., nitrogen) pushes the sample through the column, where compounds are separated based on their affinity for the stationary phase. PAN is well-separated from interfering compounds. c. Detection: As the PAN molecules elute from the column, they enter the ECD. The radioactive source in the detector emits beta particles (electrons), creating a constant standing current. Electronegative PAN molecules "capture" these electrons, causing a measurable drop in the current. d. Quantification: The magnitude of the drop in current is proportional to the amount of PAN. The system is calibrated by injecting known concentrations of PAN, typically generated from a photolytic or liquid-phase source.[16][23]

-

References

- 1. ACP - Characterization of a thermal decomposition chemical ionization mass spectrometer for the measurement of peroxy acyl nitrates (PANs) in the atmosphere [acp.copernicus.org]

- 2. Peroxyacetyl nitrate - Wikipedia [en.wikipedia.org]

- 3. Peroxyacyl nitrates - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Generation and detection of the peroxyacetyl radical in the pyrolysis of peroxyacetyl nitrate in a supersonic expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hj.sdu.edu.cn [hj.sdu.edu.cn]

- 9. Atmospheric peroxyacetyl nitrate (PAN): a global budget and source attribution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hj.sdu.edu.cn [hj.sdu.edu.cn]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of a thermal decomposition chemical ionization mass spectrometer for the measurement of peroxy acyl ni… [ouci.dntb.gov.ua]

- 13. A perspective on the reactions of organic peroxy radicals with HO 2 - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D5EA00023H [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. aaqr.org [aaqr.org]

- 17. researchgate.net [researchgate.net]

- 18. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. measurlabs.com [measurlabs.com]

- 22. Electron Capture Detector | GC-ECD [scioninstruments.com]

- 23. orbit.dtu.dk [orbit.dtu.dk]

The Genesis of a Photochemical Culprit: An In-depth Technical Guide to Peroxyacetyl Radical Precursors in Urban Atmospheres

For Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

In the complex chemical soup that constitutes urban air, the peroxyacetyl radical (PA) serves as a critical intermediate in the formation of potent photochemical oxidants, most notably peroxyacetyl nitrate (B79036) (PAN). PAN is a significant secondary pollutant, a key component of photochemical smog, an eye irritant, and a reservoir for nitrogen oxides (NOx), facilitating their long-range transport. Understanding the precursors and formation pathways of the PA radical is paramount for developing effective strategies to mitigate urban air pollution and its associated health and environmental impacts. This technical guide provides a comprehensive overview of the primary and secondary precursors to peroxyacetyl radicals, details the experimental methodologies for their measurement, and presents key quantitative data to support atmospheric research and modeling efforts.

Core Precursors of the Peroxyacetyl Radical

The formation of the peroxyacetyl radical (CH₃C(O)OO•) is a multi-step process initiated by the atmospheric oxidation of a variety of volatile organic compounds (VOCs). These precursors can be broadly categorized into two classes: first-generation (primary) precursors, which are directly emitted into the atmosphere, and second-generation (secondary) precursors, which are formed from the atmospheric oxidation of the primary precursors.

First-Generation Precursors: A wide array of non-methane hydrocarbons (NMHCs) act as the initial feedstock for PA radical production. These are emitted from both anthropogenic and biogenic sources.

-

Alkanes: The oxidation of alkanes with more than two carbon atoms can lead to the formation of carbonyl compounds that are direct precursors to the PA radical.

-

Alkenes: Due to the presence of double bonds, alkenes are highly reactive towards oxidants like the hydroxyl radical (OH) and ozone (O₃), leading to the formation of aldehydes and ketones.[1][2]

-

Aromatics: Aromatic compounds such as benzene, toluene, and xylenes (B1142099) are significant urban pollutants, primarily from vehicle exhaust and industrial emissions. Their oxidation pathways are complex and can yield PA radical precursors.[3]

-

Biogenic Volatile Organic Compounds (BVOCs): Isoprene (B109036), emitted in large quantities by vegetation, is a major contributor to the formation of PA radical precursors, especially in urban areas with significant green spaces.[4][5][6]

Second-Generation Precursors: The oxidation of first-generation precursors invariably leads to the formation of smaller, oxygenated VOCs (OVOCs), which are the immediate precursors to the peroxyacetyl radical. The most significant of these are:

-

Acetaldehyde (B116499) (CH₃CHO): Widely recognized as the dominant precursor to the PA radical, acetaldehyde is formed from the oxidation of a vast number of hydrocarbons. Its reaction with the hydroxyl radical is the principal pathway for PA radical formation.[7][8][9]

-

Methylglyoxal (CH₃C(O)CHO): Another key precursor, methylglyoxal, is a dicarbonyl compound formed from the oxidation of isoprene and aromatic compounds.[2][10]

-

Acetone (B3395972) (CH₃C(O)CH₃): While generally less reactive than acetaldehyde, acetone is an abundant atmospheric OVOC and contributes to the PA radical pool.[2][11]

-

Other Carbonyls: A variety of other aldehydes and ketones, such as methyl vinyl ketone (MVK) and methacrolein (B123484) (MACR) from isoprene oxidation, also contribute to the formation of PA radicals.[2]

Quantitative Data on Peroxyacetyl Radical Precursors

The concentration of PA radical precursors in urban atmospheres is highly variable, depending on local emission sources, meteorology, and photochemical activity. The following tables summarize typical concentration ranges and key reaction rate constants.

Table 1: Typical Atmospheric Concentrations of Key Peroxyacetyl Radical Precursors in Urban and Rural Environments

| Compound | Urban Concentration Range (ppb) | Rural/Remote Concentration Range (ppb) | Reference(s) |

| Acetaldehyde | 1 - 25 µg/m³ (approx. 0.5 - 13 ppb) | 0.71 - 2.0 µg/m³ (approx. 0.4 - 1.1 ppb) | [8][9][12][13] |

| Acetone | 1.4 - 8.9 ppbv | Data not readily available | [9] |

| Methylglyoxal | ~1.10 ppbv (Beijing, summer 2008) | Data not readily available | [14] |

| Isoprene | Highly variable, can exceed 10 ppb in vegetated urban areas | Can be a dominant VOC | [4] |

| Toluene | 0.5 - 50 ppb | < 1 ppb | [15] |

| Xylenes | 0.5 - 40 ppb | < 0.5 ppb | [15] |

| PAN | 1.32 - 1.59 ppb (Tianjin, autumn) | Lower, but subject to long-range transport | [16] |

Table 2: Key Reaction Rate Constants for Peroxyacetyl Radical Formation at 298 K

| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference(s) |

| CH₃CHO + OH → CH₃CO + H₂O | 1.45 x 10⁻¹¹ | [10] |

| CH₃C(O)CHO + OH → CH₃CO + CO + H₂O | 1.32 x 10⁻¹¹ | [10] |

| CH₃C(O)CH₃ + OH → CH₃C(O)CH₂ + H₂O | 2.2 x 10⁻¹³ | [11] |

| CH₃CO + O₂ → CH₃C(O)OO• (Peroxyacetyl Radical) | Fast | [17] |

| CH₃C(O)OO• + NO₂ ⇌ CH₃C(O)OONO₂ (PAN) | Forward: k_f, Reverse: k_r (temperature-dependent) | [17] |

| CH₃C(O)OO• + CH₃C(O)OO• → Products | 1.3 x 10⁻¹¹ | [17] |

| RO₂ + OH → Products | 1.3 - 1.6 x 10⁻¹⁰ | [18] |

Experimental Protocols for Precursor Measurement